molecular formula C16H17BrN4O2S B2537021 METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-24-9

METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2537021
CAS No.: 909574-24-9
M. Wt: 409.3
InChI Key: WGSDMBVJOUADIQ-UHFFFAOYSA-N
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Description

Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with a methyl ester at position 6, a 3-bromophenyl group at position 7, an ethyl substituent at position 5, and a methylsulfanyl group at position 2. Its molecular formula is C₁₈H₁₈BrN₅O₂S, with a molecular weight of 448.34 g/mol (calculated). The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the methylsulfanyl group may enhance lipophilicity and influence intermolecular interactions.

Properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-6-5-7-10(17)8-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSDMBVJOUADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .

Chemical Reactions Analysis

METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Antiviral Applications

One of the most significant applications of triazolopyrimidine derivatives is in the development of antiviral agents. Research has shown that compounds with a triazolopyrimidine core can effectively inhibit the interaction between polymerase acidic protein (PA) and basic protein 1 (PB1) subunits of the influenza virus. For instance, a study highlighted the optimization of dihydrotriazolopyrimidine derivatives that demonstrated potent anti-influenza activity without cytotoxic effects. Among these, specific derivatives exhibited an IC50 value as low as 1.1 µM against PA-PB1 interactions, showcasing their potential as antiviral agents .

Table 1: Antiviral Activity of Triazolopyrimidine Derivatives

CompoundIC50 (µM)EC50 (µM)Cell Line Tested
Compound 361.147MDCK
Compound 37288.0HEK293T

Imaging Probes

Another notable application of triazolopyrimidine compounds is in nuclear imaging. A radioiodinated triazolopyrimidine probe ([125I]TAP1) was synthesized and evaluated for its specificity towards fatty acid binding protein 4 (FABP4). The probe displayed high stability and moderate accumulation in tumor models, indicating its potential use in cancer imaging . The design of such probes is crucial for non-invasive imaging techniques that can enhance the diagnosis and monitoring of various diseases.

Table 2: Characteristics of [125I]TAP1 Imaging Probe

PropertyValue
StabilityHigh
Accumulation in C6 Tumors1.37 ± 0.24%
Specificity for FABP4High Affinity

The biological activity of methyl 7-(3-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been investigated for its antimicrobial properties. Recent studies have reported enhanced antimicrobial and antibiofilm effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that derivatives of this compound may serve as potential candidates for treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions result in the modulation of cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

ETHYL 7-(2,4-Dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Key Differences :
    • Substituents : 2,4-Dimethoxyphenyl (electron-donating) vs. 3-bromophenyl (electron-withdrawing).
    • Ester Group : Ethyl vs. methyl ester, affecting hydrolysis rates and lipophilicity.
    • Ring Saturation : 4,7-Dihydro core (partially saturated) vs. fully aromatic core in the target compound.
  • Physicochemical Properties :
    • Molecular weight: 406.4 g/mol vs. 448.34 g/mol.
    • XLogP3: 3.6 (indicative of moderate lipophilicity) .

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Key Differences: Ring Saturation: Fully saturated tetrahydro-pyrimidine core vs. aromatic system. Functional Groups: Chloromethyl and hydroxy groups at position 7 vs. bromophenyl.

Substituent Effects on Electronic and Steric Properties

7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

  • Key Differences: Position 6: Cyano group (electron-withdrawing) vs. methyl ester. Aromatic Substituents: Indole ring (electron-rich, planar) vs. 3-bromophenyl.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

  • Key Differences: Core Heterocycle: Thiazolo-pyrimidine vs. triazolo-pyrimidine. Substituents: 4-Cyanobenzylidene and furan groups vs. bromophenyl and methylsulfanyl.
  • Impact : The thiazolo-pyrimidine core with conjugated carbonyl groups may exhibit distinct electronic properties, such as increased polarity and reduced metabolic stability .

Functional Group Influence on Physicochemical Properties

Compound Position 6 Group LogP Molecular Weight (g/mol) Key Substituents
Target Compound Methyl ester ~3.8* 448.34 3-Bromophenyl, methylsulfanyl
Ethyl 7-(2,4-dimethoxyphenyl) analog Ethyl ester 3.6 406.4 2,4-Dimethoxyphenyl
7-(4-Chlorophenyl)-6-carbonitrile Cyano ~2.5* 318 (C₁₇H₁₀N₄O₃) Indole, chlorophenyl
Tetrahydro derivative () Ethyl ester N/A N/A Chlorophenyl, chloromethyl, hydroxy

*Estimated based on structural analogs.

  • Ester vs. Cyano: Methyl/ethyl esters generally have higher LogP values than cyano groups, favoring membrane permeability but increasing susceptibility to esterase-mediated hydrolysis .
  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and higher lipophilicity (Hansch π value: Br = 0.86, Cl = 0.71) may enhance hydrophobic interactions in biological systems .

Biological Activity

The compound Methyl 7-(3-Bromophenyl)-5-Ethyl-2-(Methylsulfanyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate belongs to the class of triazolopyrimidine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Overview of Triazolopyrimidine Derivatives

Triazolopyrimidines are characterized by their unique structure that combines triazole and pyrimidine rings. They exhibit a wide range of biological activities, including:

  • Anticancer : Many derivatives have shown potent activity against various cancer cell lines.
  • Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Some compounds display anti-inflammatory properties.
  • Neuroprotective : Potential applications in neurodegenerative diseases like Alzheimer's.

Recent studies indicate that modifications in the triazolopyrimidine structure can significantly enhance their biological activity .

Anticancer Activity

Research has demonstrated that triazolopyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxicity against cancer cell lines : Studies on related triazolopyrimidine derivatives indicated significant cytotoxic effects on human breast cancer (MCF-7) and other malignant cell lines .
CompoundCell LineIC50 (µg/mL)
Example AMCF-75.76
Example BBel-74023.9

The IC50 values suggest that these compounds can effectively inhibit cell proliferation at relatively low concentrations.

Antimicrobial Activity

The antimicrobial efficacy of triazolopyrimidine derivatives has been well-documented. The compound is anticipated to possess similar properties based on structural analogies. Notably:

  • Activity against MRSA : Related complexes have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases such as Alzheimer's, the neuroprotective potential of triazolopyrimidine derivatives is being explored. Some compounds in this class have been identified as promising candidates for:

  • Inhibition of tau aggregation : This is crucial for mitigating Alzheimer's disease progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazolopyrimidine derivatives:

  • Study on Anticancer Properties :
    • Researchers synthesized various triazolopyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that modifications in substituents significantly impacted their efficacy .
  • Antimicrobial Assessment :
    • A series of copper(II) complexes with triazolopyrimidine cores were tested for antimicrobial activity. Results showed strong inhibition against both planktonic cells and biofilms of pathogenic bacteria .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that certain triazolopyrimidines could inhibit neuroinflammation and oxidative stress markers in cellular models relevant to Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative?

The compound can be synthesized via cyclocondensation reactions. A generalized method involves reacting substituted aldehydes with 3-amino-1,2,4-triazole and a carbonyl-containing precursor (e.g., cyanoacetyl derivatives) in dimethylformamide (DMF) under catalytic triethylamine at 120°C for 10 hours. Recrystallization from ethanol/DMF yields purified product . Modifications to substituents (e.g., bromophenyl, methylsulfanyl) require tailored electrophilic reagents and protecting-group strategies to avoid side reactions.

Q. How is structural characterization performed for this class of compounds?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths and angles in related triazolopyrimidines were validated using crystallographic data (e.g., C–N bond lengths: 1.33–1.37 Å; S–C bond: ~1.75 Å) . Complementary techniques include 1^1H/13^13C NMR to verify substituent integration and FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in triazolopyrimidine synthesis?

The cyclization involves a [4+2] heteroannulation mechanism. Density Functional Theory (DFT) studies on analogous systems reveal that electron-withdrawing groups (e.g., bromophenyl) lower the activation energy by stabilizing transition-state partial charges. Solvent polarity (DMF) further accelerates ring closure via dipolar interactions . Kinetic studies using HPLC-MS can track intermediates to refine reaction pathways .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Molecular docking and DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking with aromatic residues in enzyme active sites). For example, methylsulfanyl groups enhance lipophilicity, which can be quantified via logP simulations . MD simulations further evaluate stability in biological matrices, guiding SAR (Structure-Activity Relationship) optimization .

Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) impact pharmacological activity?

Comparative studies on halogenated analogs show bromine’s superior electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinases). In vitro assays (IC50_{50}) and crystallographic data reveal that bulkier substituents like 3-bromophenyl reduce rotational freedom, improving target affinity . Contradictions in activity data may arise from assay-specific conditions (e.g., pH-dependent solubility), necessitating controlled replicates .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Meta-analyses should standardize variables:

  • Assay conditions : Buffer composition (e.g., PBS vs. Tris-HCl) affects ionization of the carboxylate group.
  • Cell lines : Differences in membrane transporter expression impact intracellular concentration.
  • Control compounds : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize results .

Methodological Guidance

  • For synthesis optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) and identify robust conditions .
  • For structural analysis : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen∙∙∙π contacts) .
  • For computational studies : Validate force fields (e.g., GAFF2) against experimental crystallographic data to ensure reliability .

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